molecular formula C9H12O2 B085395 2-(4-Methylphenoxy)ethanol CAS No. 15149-10-7

2-(4-Methylphenoxy)ethanol

Cat. No. B085395
CAS RN: 15149-10-7
M. Wt: 152.19 g/mol
InChI Key: FFWXHQFJNOGDJE-UHFFFAOYSA-N
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Description

“2-(4-Methylphenoxy)ethanol” is a chemical compound with the formula C9H12O2 and a molecular weight of 152.1904 . It is also known by other names such as Ethanol, 2- (p-tolyloxy)-; β-Hydroxyethyl p-methylphenyl ether; p-Cresoxyethanol; p-Methylphenyloxyethanol; Ethylene glycol mono-p-tolyl ether; 2- (p-Tolyloxy)ethanol .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenoxy)ethanol” consists of a phenyl ring substituted with a methyl group and an ethoxy group . The 3D structure of the molecule can be viewed using specific software .

Scientific Research Applications

  • Toxicology and Dermatology in Fragrance Ingredients : 2-(4-Methylphenoxy)ethanol, being a member of the Aryl Alkyl Alcohols (AAAs), is primarily used as a fragrance ingredient. A detailed review of its toxicology and dermatology impacts when used in fragrances has been conducted. This includes assessments of physical properties, acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization data (Scognamiglio, Jones, Letizia, & Api, 2012).

  • Extraction from Aqueous Solutions : The extraction of 2-(4-hydroxyphenyl)ethanol, a compound related to 2-(4-Methylphenoxy)ethanol, from aqueous solutions using emulsion liquid membranes has been studied. This research is significant for understanding the processes involved in separating these compounds from water, which is valuable in both environmental and industrial applications (Reis, Freitas, Ferreira, & Carvalho, 2006).

  • Photo-oxidation in Water Medium : A study demonstrated the ability of g-C3N4 to selectively photo-oxidize the methyl group of 2-(4-methylphenoxy)ethanol in water, showing a potential application in the field of environmental chemistry and water treatment (Ilkaeva et al., 2017).

  • Fungicide Potential : Research on substituted aryloxyalkanols, including compounds similar to 2-(4-Methylphenoxy)ethanol, has shown potential fungicidal activity against various fungi responsible for fish mycoses. This suggests potential applications in aquaculture and environmental management (Giri, Singh, Srivastava, & Mekrani, 1981).

  • Medical and Dental Applications : A study examined the therapeutic applicability of tyrosol and hydroxytyrosol (compounds related to 2-(4-Methylphenoxy)ethanol) in dentistry, highlighting their antioxidant, anti-inflammatory, and antiviral properties. This suggests potential applications in medical and dental fields (Ramos et al., 2020).

  • Analytical Chemistry : A study developed a method using ionic liquid-based single-drop microextraction followed by liquid chromatography for detecting UV filters in water samples, which could be related to the analysis of compounds like 2-(4-Methylphenoxy)ethanol in environmental samples (Vidal, Chisvert, Canals, & Salvador, 2010).

properties

IUPAC Name

2-(4-methylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXHQFJNOGDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31691-23-3
Record name Polyoxyethylene 4-methylphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31691-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9065861
Record name 2-(4-Methylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenoxy)ethanol

CAS RN

15149-10-7
Record name 2-(4-Methylphenoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15149-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(4-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015149107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(p-Tolyloxy)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68802
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(4-methylphenoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(4-Methylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

p-Cresol may be reacted with excess 2-chloroethanol in the presence of sodium hydroxide to give 4-(2-hydroxyethoxy)toluene which may be purified by conventional techniques.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
M Ilkaeva, I Krivtsov, E Díaz, Z Amghouz… - Journal of hazardous …, 2017 - Elsevier
The photocatalytic TiO 2 -assisted decomposition of 2-(4-methylphenoxy)ethanol (MPET) in aqueous solution has been studied for the first time. The intermediate compounds of MPET …
Number of citations: 10 www.sciencedirect.com
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
A toxicologic and dermatologic review of 2-(4-methylphenoxy)ethanol when used as a fragrance ingredient is presented. 2-(4-methylphenoxy)ethanol is a member of the fragrance …
Number of citations: 7 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2019 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2-Phenoxyethanol was evaluated for genotoxicity, repeated dose toxicity, …
Y Patiño, E Díaz, S Ordóñez, E Gallegos-Suarez… - Chemosphere, 2015 - Elsevier
Adsorption of three representative emerging pollutants – 1,8-dichlorooctane, nalidixic acid and 2-(4-methylphenoxy)ethanol- on different carbon nanotubes was studied in order to …
Number of citations: 102 www.sciencedirect.com
MS Novikov, AA Ozerov, YA Orlova… - Chemistry of Heterocyclic …, 2005 - Springer
The synthesis of novel 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives with different substituents in positions and 6 of the pyrimidine ring has been carried out. It has been shown that …
Number of citations: 11 link.springer.com
M Ilkaeva, I Krivtsov, E Bartashevich, SA Khainakov… - Green …, 2017 - pubs.rsc.org
The unprecedented ability of g-C3N4 to chemoselectively photo-oxidise the methyl group of 2-(4-methylphenoxy)ethanol instead of the easily oxidised oxyethanol fragment has been …
Number of citations: 18 pubs.rsc.org
M Ilkaeva, I Krivtsov, Z Amghouz, S Khainakov… - 2016 - ria.asturias.es
A solvent-exchange approach for a template-free preparation of spherical TiO2 particles, based on precipitation of hydrous titania from aqueous titanium peroxo complex by organic …
Number of citations: 0 ria.asturias.es
U Schumann, M Gluschke, P Gründler… - Tenside Surfactants …, 1998 - degruyter.com
Tenside sind Bestandteile von Reinigungsrezepturen für fettund ölverschmutzte Maschinenteile. Durch ihren amphiphilen Charakter ermöglichen sie einerseits den Waschprozeß, er …
Number of citations: 3 www.degruyter.com
Y Patiño, E Díaz, S Ordóñez - Journal of Chemical Technology …, 2017 - Wiley Online Library
BACKGROUND Pre‐concentration of two different emerging pollutants – an endocrine disruptor and a chlorinated paraffin – was carrxbied out by adsorption/desorption cycles onto …
Number of citations: 2 onlinelibrary.wiley.com
AM Api, F Belmonte, D Belsito… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 3-(p-tert-Butylphenyl)-2-methylpropanol was evaluated for genotoxicity, repeated dose …

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